6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine
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Overview
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . Piperazine derivatives have been studied for their anti-tubercular activity .
Synthesis Analysis
While specific synthesis information for this compound is not available, recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Antimicrobial and Antimalarial Applications
Research on derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, which are structurally related to the chemical , has shown promising in vitro antimicrobial activity against both gram-positive and gram-negative bacteria. Additionally, these compounds exhibited antifungal and antimalarial activities, indicating their potential use in developing treatments for infectious diseases (Bhatt, Kant, & Singh, 2016).
Biological Screening and Forensic Applications
Another study focused on the synthesis of sulfonamide and alkylated piperazine derivatives, revealing significant biological activities such as antibacterial, antifungal, and anthelmintic properties. Notably, one of the compounds demonstrated excellent properties for detecting latent fingerprints, suggesting a potential forensic application (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Chemokine CCR5 Antagonist for HIV
Derivatives incorporating a 4-aminopiperidine scaffold, characterized by sulfonyl groups, have shown potent activity as chemokine CCR5 antagonists. This suggests their potential application in treating HIV infection, as well as autoimmune and inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).
Antihypertensive Agents
Compounds synthesized with a piperazine structure have been evaluated for their antihypertensive and diuretic activities, offering insights into their potential as therapeutic agents for managing hypertension (Meyer, Tomcufcik, Chan, & Haug, 1989).
Anticancer and Antituberculosis Studies
A study on derivatives involving cyclopropyl and piperazin-1-yl methanone showed significant anticancer and antituberculosis activities, highlighting the potential of these compounds in treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theEstrogen receptor beta , a nuclear hormone receptor that binds estrogens with an affinity similar to that of ESR1 and activates the expression of reporter genes containing estrogen response elements (ERE) in an estrogen-dependent manner .
Result of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
properties
IUPAC Name |
6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N,N-diethylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O2S/c1-3-22(4-2)17-9-10-18(21-20-17)23-11-13-24(14-12-23)27(25,26)16-7-5-15(19)6-8-16/h5-10H,3-4,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSBIMMMUNJJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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